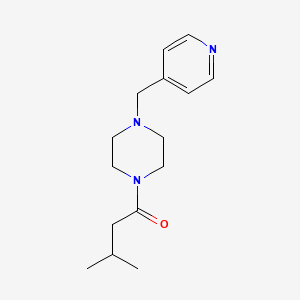

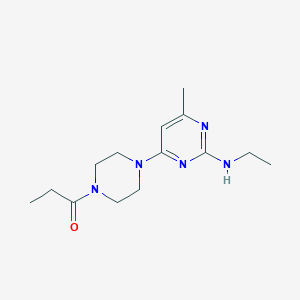

![molecular formula C21H17N3O3 B5556315 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide is a chemical compound belonging to a class of heterocyclic compounds that have been studied for various pharmacological and chemical properties. The compound features a complex molecular structure incorporating elements of furan, quinoline, and nicotinamide.

Synthesis Analysis

The synthesis of similar compounds generally involves multicomponent reactions, employing readily available starting materials and aiming for atom economy. For instance, the synthesis of related furylacetic acid derivatives has been reported using a telescoped multicomponent reaction involving hydroxyquinoline and other reactants under specific conditions (Lichitsky, Komogortsev, & Melekhina, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple ring systems, including furan and quinoline moieties. This structure is often confirmed using various spectroscopic techniques like NMR, IR spectroscopy, and mass spectrometry. For example, a study on a related quinoxaline derivative employed extensive spectroscopic methods for structural characterization (Faizi et al., 2018).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including electrophilic substitution and cyclization reactions. The reactivity often depends on the specific functional groups present in the molecule. A study on 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline highlights such reactions, including alkylation and sulfonation (Aleksandrov et al., 2011).

Applications De Recherche Scientifique

1. Novel Compound Discovery and Taste Perception Analysis

Research involving compounds with furylmethyl groups and quinolinylmethyl structures has led to the identification of intense bitter-tasting compounds through the application of taste dilution analysis. This novel bioassay is used for screening and identifying taste-active compounds in foods, showcasing the potential of such chemical structures in understanding taste perception and flavor enhancement in food science (Frank, Ottinger, & Hofmann, 2001).

2. Antibacterial Activity of Quinolone Derivatives

Studies on N-substituted piperazinyl quinolones, which share structural similarities with the compound , have shown in-vitro antibacterial activity. These compounds, especially those with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring, exhibit comparable antibacterial activity to reference drugs against staphylococci, highlighting their potential in developing new antimicrobial agents (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

3. Photophysical Properties and Light Absorption Efficiency

The photophysical properties of derivatives of 3-hydroxyquinolones, which may include structural motifs similar to N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide, have been investigated. These studies, particularly in polar and non-polar aprotic solvents, reveal insights into light absorption efficiency, excited-state intramolecular proton transfer (ESIPT) reaction, and charge transfer processes, indicating applications in material science and photophysics (Ndongo, Boyomo, & Owono, 2018).

4. Synthesis and Application in Organic Chemistry

Research into the synthesis of nicotinamide and isonicotinamide derivatives via multicomponent reactions involving alkyl isocyanides and acetylenic compounds, in the presence of nicotinic or isonicotinic acid, demonstrates the compound's relevance in organic synthesis. Such reactions facilitate the creation of functionalized nicotinamide and isonicotinamide derivatives, underscoring the importance of these methodologies in the development of new chemical entities with potential applications in pharmaceuticals and chemical research (Alizadeh, Oskueyan, & Rostamnia, 2007).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20-17(12-16-4-1-2-6-19(16)23-20)13-24(14-18-5-3-11-27-18)21(26)15-7-9-22-10-8-15/h1-12H,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJCXJYSLBYJQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)